molecular formula C21H21N5O2S B2540277 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1797576-47-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2540277
CAS No.: 1797576-47-6
M. Wt: 407.49
InChI Key: PCPQPSNMQSEJNC-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a piperidine ring, a pyrazine ring, and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the piperidine-pyrazine intermediate with naphthalene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group and can have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.

    Pyrazine derivatives: These compounds are known for their diverse biological activities and are used in drug design.

Uniqueness

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c22-14-19-21(24-11-10-23-19)26-12-8-16(9-13-26)15-25-29(27,28)20-7-3-5-17-4-1-2-6-18(17)20/h1-7,10-11,16,25H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPQPSNMQSEJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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